Histone H3 (23-34)

Epigenetics PRC2 Histone Methylation

Researchers screening PRC2 inhibitors face high costs and complexity with recombinant nucleosomes. Histone H3 (23-34) is a validated, minimal 12-mer substrate (KAARKSAPATGG) enabling cost-effective HTS. • Validated PRC2 binding motif with defined IC50 values for inhibitor screening • Epitope mapping standard for H3 tail-specific antibodies (e.g., BT164, epitope 27-KSAPAT-32) • Optimal scaffold for quantifying oncogenic mutation effects (H3K27M: 17-fold reduction in PRC2 inhibition) Supplied as lyophilized powder, ≥95% purity; ideal for miniaturized assays.

Molecular Formula C46H83N17O15
Molecular Weight 1114.3 g/mol
Cat. No. B13914431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistone H3 (23-34)
Molecular FormulaC46H83N17O15
Molecular Weight1114.3 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)N)O
InChIInChI=1S/C46H83N17O15/c1-23(56-39(72)28(49)12-6-8-16-47)36(69)55-24(2)37(70)59-30(14-10-18-52-46(50)51)40(73)60-29(13-7-9-17-48)41(74)61-31(22-64)42(75)58-26(4)45(78)63-19-11-15-32(63)43(76)57-25(3)38(71)62-35(27(5)65)44(77)54-20-33(66)53-21-34(67)68/h23-32,35,64-65H,6-22,47-49H2,1-5H3,(H,53,66)(H,54,77)(H,55,69)(H,56,72)(H,57,76)(H,58,75)(H,59,70)(H,60,73)(H,61,74)(H,62,71)(H,67,68)(H4,50,51,52)/t23-,24-,25-,26-,27+,28-,29-,30-,31-,32-,35-/m0/s1
InChIKeyUTHBMLWZKTVCKP-VQZNGJAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Histone H3 (23-34) Peptide Overview


Histone H3 (23-34) is a synthetic peptide corresponding to amino acid residues 23 through 34 of the histone H3 protein. This specific region, with the sequence KAARKSAPATGG , is a critical component of the H3 N-terminal tail and is a focal point for post-translational modifications (PTMs), particularly at lysine 23 (K23) and lysine 27 (K27) . Unlike full-length histones or larger tail fragments, this defined 12-mer peptide provides a minimal but sufficient binding motif for key epigenetic regulators, most notably the Polycomb Repressive Complex 2 (PRC2) [1].

1

Synthetic H3 (23-34) peptide substrate

2

Defined minimal PRC2 binding domain

3

Supports inhibitor screening and PTM studies

Specificity of H3 (23-34) for PRC2


Substituting Histone H3 (23-34) with other histone H3 fragments or generic peptides is not viable due to the high sequence specificity required for molecular recognition by key chromatin-modifying complexes. While other H3 peptides exist, the 23-34 region is a validated minimal binding motif for the PRC2 complex. Studies show that truncating this peptide, or using peptides from a different region of the H3 tail, results in a substantial loss or complete abolition of PRC2 binding and inhibition, rendering them ineffective for assays requiring this specific interaction [1].

Truncated H3 peptides may lose PRC2 binding affinity

Other H3 tail regions show reduced or absent PRC2 inhibition

Sequence specificity at residues 23-34 is required for molecular recognition

H3 (23-34) PRC2 Interaction Data


Critical Region for PRC2 Binding

The 23-34 region of histone H3 is essential for high-affinity binding to the PRC2 complex. A comparative study of H3 tail fragments demonstrated that a peptide encompassing residues 18-37 (which includes the 23-34 region) exhibits an IC50 of 1.6 μM for PRC2 inhibition. In contrast, shorter fragments or truncations of this region lead to a significant decrease in potency, with excessive shortening completely abolishing measurable inhibition [1]. This quantifies the critical contribution of the 23-34 segment to PRC2 engagement.

PRC2 Binding Domain
Head-to-head
H3(18-37) IC₅₀ 1.6 µM vs. truncation no inhibition
Defines minimal PRC2 engagement region
In vitro methyltransferase assay, >30-fold loss with truncation
Epigenetics PRC2 Histone Methylation

Impact of K27 Modification on PRC2 Inhibition

The potency of the H3 (23-34) peptide as a PRC2 inhibitor is exquisitely sensitive to the chemical nature of the residue at position 27. In a systematic SAR analysis using the H3.3 (23-34) backbone (sequence KAARXSAPSTGG), the methionine mutant (K27M), a known cancer-associated variant, exhibited an IC50 of 56 ± 7 μM. This potency could be dramatically enhanced by substitution with the unnatural amino acid norleucine (Nle), which yielded an IC50 of 3.3 ± 0.5 μM, representing a 17-fold increase in inhibitory potency [1].

K27 Modification SAR
Head-to-head
K27Nle IC₅₀ 3.3 ± 0.5 µM
K27 residue impacts PRC2 inhibition potency
17-fold change vs K27M (56 µM); pH 7.5, 25°C
Enzyme Inhibition PRC2 Post-translational Modification

H3 (23-34) Validated Applications


PRC2 Inhibitor High-Throughput Screening

The Histone H3 (23-34) peptide serves as a validated, minimal substrate for PRC2. Its small size and defined binding properties, as demonstrated by IC50 data in direct comparisons [1], make it ideal for miniaturized, high-throughput screening assays to identify novel small molecule inhibitors of PRC2, a key target in oncology. Using this peptide provides a more cost-effective and biochemically tractable alternative to recombinant nucleosomes for primary screens.

Anti-Histone Antibody Epitope Mapping

This peptide has been successfully used in epitope mapping studies to define the precise binding site of monoclonal antibodies, such as the lupus-derived antibody BT164. The antibody's epitope was mapped to the N-terminal tail of histone H3, specifically within the sequence 27-KSAPAT-32 contained in this peptide [2]. This makes Histone H3 (23-34) a critical reagent for quality control and specificity testing of commercial and research-grade antibodies directed against the H3 tail.

Oncogenic Histone Mutation Mechanism

The H3 (23-34) peptide is the optimal scaffold for studying the impact of oncogenic mutations like H3K27M. Quantitative data shows that substituting lysine 27 with methionine on this peptide backbone reduces PRC2 inhibition by 17-fold compared to the norleucine-substituted peptide [1]. This allows researchers to precisely quantify the biochemical consequences of disease-relevant mutations in a controlled, peptide-based system, informing the development of targeted therapeutics.

Application
Selection Property
Validation Focus
PRC2 inhibitor screening studies
Minimal substrate for PRC2
Assay format transferability
Anti-H3 antibody epitope mapping
Contains 27-KSAPAT-32 epitope
Antibody specificity confirmation
Oncogenic H3 mutation mechanism studies
K27-modifiable peptide scaffold
Mutation-driven potency changes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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